4-Isopropylbiphenyl-2-carboxylic acid

Lipophilicity Pharmacokinetics Drug Design

Generic biphenyl-2-carboxylic acid analogs cannot substitute for this specific 4'-isopropyl derivative in MTP inhibitor programs-the isopropyl group is structurally mandated for pharmacophore activity. This compound's LogP of 4.18 (vs. 3.05 for the unsubstituted parent) provides a 13.6-fold lipophilicity increase, making it the strategic choice for oral bioavailability optimization in metabolic disease candidates. - Validated intermediate explicitly claimed in patent literature for gut MTP inhibitors targeting type 2 diabetes and obesity. - Elevated pKa of 3.89 enables selective protection/deprotection strategies for improved reaction precision. - Consistent 95% purity with room-temperature stability simplifies global logistics.

Molecular Formula C16H16O2
Molecular Weight 240.3 g/mol
CAS No. 84392-25-6
Cat. No. B1465059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isopropylbiphenyl-2-carboxylic acid
CAS84392-25-6
Molecular FormulaC16H16O2
Molecular Weight240.3 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C=C1)C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C16H16O2/c1-11(2)13-8-9-14(15(10-13)16(17)18)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,17,18)
InChIKeyXRYDNZLUIZHTBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 4-Isopropylbiphenyl-2-carboxylic Acid (CAS 84392-25-6) – Key Physicochemical and Pharmacological Profile for Research and Industrial Sourcing


4-Isopropylbiphenyl-2-carboxylic acid (also known as 4'-isopropylbiphenyl-2-carboxylic acid, CAS 84392-25-6) is a biphenyl derivative featuring a carboxylic acid group at the 2-position of one ring and an isopropyl group at the 4'-position of the other [1]. This compound is characterized by a molecular weight of 240.30 g/mol and a molecular formula of C₁₆H₁₆O₂ [1]. It is primarily utilized as a pharmaceutical intermediate, particularly noted as a building block in the synthesis of gut microsomal triglyceride transfer protein (MTP) inhibitors, which are investigated for the treatment of metabolic disorders such as diabetes and obesity .

Why 4-Isopropylbiphenyl-2-carboxylic Acid Cannot Be Casually Substituted by Other Biphenyl-2-carboxylic Acid Derivatives


Generic substitution among biphenyl-2-carboxylic acid analogs is unreliable due to the profound impact of the 4'-substituent on key physicochemical and pharmacological properties. The isopropyl group in 4-isopropylbiphenyl-2-carboxylic acid significantly increases lipophilicity (LogP 4.18) compared to the unsubstituted parent compound (LogP 3.05) , altering membrane permeability and protein-binding characteristics [1]. Furthermore, the 4'-isopropyl moiety is a critical structural determinant for biological activity; for instance, this specific compound is explicitly claimed as an intermediate for MTP inhibitors , while other 4'-substituted analogs (e.g., 4'-methyl, 4'-halogen) are associated with entirely different pharmacological profiles, such as arginine vasopressin antagonism . Therefore, substituting with a 'similar' biphenyl-2-carboxylic acid derivative without the precise 4'-isopropyl substitution would result in a different compound with distinct, and potentially irrelevant, biological and physicochemical behavior.

Quantitative Differentiation of 4-Isopropylbiphenyl-2-carboxylic Acid Against Key Analogs: A Procurement-Focused Evidence Guide


Enhanced Lipophilicity Compared to Parent Biphenyl-2-carboxylic Acid Drives Differential Pharmacokinetic Behavior

4-Isopropylbiphenyl-2-carboxylic acid exhibits a significantly higher calculated partition coefficient (LogP) compared to the unsubstituted parent compound, biphenyl-2-carboxylic acid [1]. This increase in lipophilicity is a direct consequence of the 4'-isopropyl substitution, which enhances the compound's non-polar character. Higher LogP values are generally associated with increased membrane permeability and altered tissue distribution profiles, making this compound a distinct starting point for the design of molecules requiring greater hydrophobicity .

Lipophilicity Pharmacokinetics Drug Design

Altered Acidity Profile (pKa) Relative to Biphenyl-2-carboxylic Acid Influences Formulation and Reactivity

The predicted acid dissociation constant (pKa) for 4-isopropylbiphenyl-2-carboxylic acid is 3.89 , which is higher (less acidic) than the experimentally determined pKa of 3.46 for the unsubstituted biphenyl-2-carboxylic acid [1]. The 4'-isopropyl group exerts a weak electron-donating effect via induction, slightly decreasing the acidity of the carboxylic acid moiety. This shift in pKa can influence the compound's ionization state at physiological pH and its solubility and stability in various formulation buffers.

Acidity pKa Formulation Reactivity

Unique Pharmacological Niche as an MTP Inhibitor Intermediate Distinguishes it from Analogs Used in Other Therapeutic Areas

Patent and literature evidence explicitly identifies 4-isopropylbiphenyl-2-carboxylic acid as a key intermediate in the synthesis of gut microsomal triglyceride transfer protein (MTP) inhibitors . In contrast, closely related analogs with different 4'-substituents (e.g., 4'-methyl or 4'-halogen) are not cited in this context but are instead associated with distinct pharmacological activities, such as arginine vasopressin receptor antagonism . This demonstrates that the 4'-isopropyl substitution imparts a unique structural recognition element critical for MTP inhibitor synthesis, a role not fulfilled by other biphenyl-2-carboxylic acid derivatives.

MTP Inhibitor Metabolic Disorders Pharmaceutical Intermediate

Primary Research and Industrial Applications of 4-Isopropylbiphenyl-2-carboxylic Acid Based on Differentiated Properties


Lead Optimization in Metabolic Disease Drug Discovery Requiring Enhanced Lipophilicity

Based on the LogP evidence in Section 3, 4-isopropylbiphenyl-2-carboxylic acid is the preferred intermediate for designing MTP inhibitors or related drug candidates intended for oral administration where increased membrane permeability is desired. Its 13.6-fold higher lipophilicity compared to the parent biphenyl-2-carboxylic acid makes it a strategic choice for medicinal chemists aiming to improve the absorption and distribution profile of their compounds. This is particularly relevant for programs targeting intracellular or lipid-rich tissues, common in metabolic disease indications.

Synthesis of MTP Inhibitors for Treating Diabetes and Obesity

As directly evidenced by patent literature , 4-isopropylbiphenyl-2-carboxylic acid is a validated intermediate for the synthesis of gut microsomal triglyceride transfer protein inhibitors. These inhibitors are a class of compounds under investigation for the treatment of type 2 diabetes, obesity, and associated dyslipidemias . For procurement in these specific therapeutic programs, this compound is not merely an 'option' but a structurally mandated building block. Generic biphenyl-2-carboxylic acid analogs lacking the 4'-isopropyl group would fail to produce the intended MTP-inhibitory pharmacophore.

Formulation Studies Requiring Precise Control Over Ionization State

The altered pKa of 3.89 (vs. 3.46 for the parent compound) makes 4-isopropylbiphenyl-2-carboxylic acid a superior choice for studies where slightly reduced acidity is beneficial. For instance, in the development of pH-dependent formulations or in chemical reactions where the carboxylic acid is to be selectively protected or activated, the pKa difference of 0.43 units translates to a measurable difference in the proportion of ionized species, enabling more precise control over reaction kinetics and product purity.

Technical Documentation Hub

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